![molecular formula C17H22N4S B2630392 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-isopropylbenzo[d]thiazol-2-amine CAS No. 1204297-80-2](/img/structure/B2630392.png)
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-isopropylbenzo[d]thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-isopropylbenzo[d]thiazol-2-amine” is a complex organic molecule that contains several functional groups, including a pyrazole ring, a thiazole ring, and an amine group . Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Thiazole is a similar five-membered ring containing one sulfur atom and one nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or ring-closure reactions . For example, pyrazole derivatives can be synthesized through the reaction of hydrazines with 1,3-diketones .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and thiazole rings, along with the isopropyl and ethyl groups attached to the nitrogen atom . The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrazole and thiazole rings, as well as the amine group . Pyrazole rings can participate in a variety of reactions, including substitutions and additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, pyrazole compounds are white or colorless solids that are highly soluble in water and other polar solvents .Scientific Research Applications
Anti-inflammatory Activity
Compounds containing a pyrazole moiety have been reported to exhibit anti-inflammatory properties . This could potentially be applied in the treatment of conditions characterized by inflammation, such as arthritis or certain autoimmune diseases.
Antitumor Activity
Both pyrazole and thiazole derivatives have been associated with antitumor activity . This suggests that the compound could potentially be used in cancer therapy, although further research would be needed to confirm this.
Antimicrobial Activity
Pyrazole derivatives have been found to exhibit antimicrobial properties . This could potentially make the compound useful in the treatment of various bacterial infections.
Antifungal Activity
In addition to their antimicrobial properties, pyrazole derivatives have also been found to exhibit antifungal properties . This suggests potential applications in the treatment of fungal infections.
Antiviral Activity
Compounds containing a pyrazole moiety have been associated with antiviral activity . This could potentially be applied in the treatment of various viral infections.
Antidiabetic Activity
Pyrazole derivatives have been reported to exhibit antidiabetic properties . This suggests that the compound could potentially be used in the management of diabetes.
Antioxidant Activity
Both pyrazole and thiazole derivatives have been associated with antioxidant activity . This suggests potential applications in the prevention of oxidative stress-related diseases.
Antihelmintic Activity
Pyrazole derivatives have been found to exhibit antihelmintic properties . This could potentially make the compound useful in the treatment of parasitic worm infections.
Future Directions
properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-propan-2-yl-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4S/c1-11(2)14-6-5-7-15-16(14)19-17(22-15)18-8-9-21-13(4)10-12(3)20-21/h5-7,10-11H,8-9H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJMHDVYBYVOIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC2=NC3=C(C=CC=C3S2)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-isopropylbenzo[d]thiazol-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

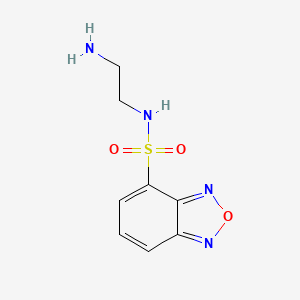
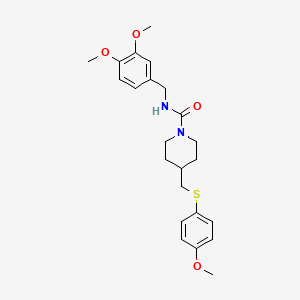
![ethyl N-[(2E)-2-cyano-2-{[(3-cyanothiophen-2-yl)amino]methylidene}acetyl]carbamate](/img/structure/B2630311.png)


![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2630316.png)
![Tert-butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate;hydrochloride](/img/structure/B2630317.png)
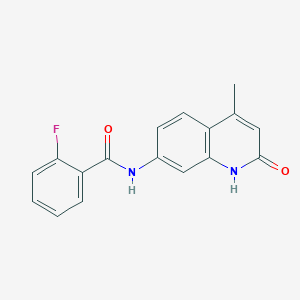
![N-[4-(acetylamino)phenyl]-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2630319.png)

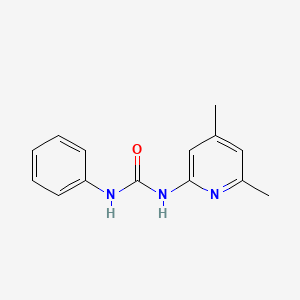
![ethyl 1-(2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-3-carboxylate](/img/structure/B2630327.png)
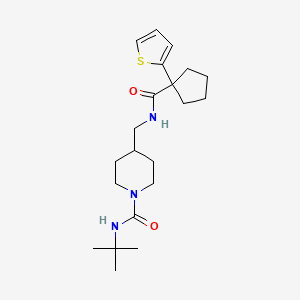
![3-(2-Fluorophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]propanamide](/img/structure/B2630331.png)